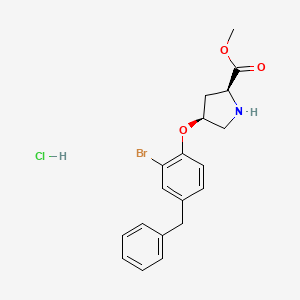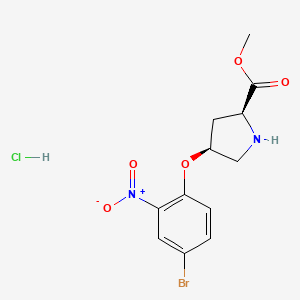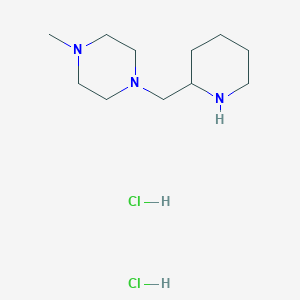
N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanamine with ethyl bromide and 2-piperidinylmethyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and other reduced products.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes . The compound binds to these targets, modulating their activity and influencing various biochemical pathways . This interaction can result in changes in neurotransmitter levels, receptor activation, and other cellular responses .
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride
- n-Propyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride
- n-Butyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride
Uniqueness
N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is unique due to its specific ethyl substitution, which influences its chemical properties and biological activity . This substitution can affect the compound’s solubility, reactivity, and interaction with molecular targets, making it distinct from other similar compounds .
Properties
CAS No. |
1220021-48-6 |
|---|---|
Molecular Formula |
C14H29ClN2 |
Molecular Weight |
260.84 g/mol |
IUPAC Name |
N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C14H28N2.ClH/c1-2-16(14-9-4-3-5-10-14)12-13-8-6-7-11-15-13;/h13-15H,2-12H2,1H3;1H |
InChI Key |
JPNFFWRBOOTADF-UHFFFAOYSA-N |
SMILES |
CCN(CC1CCCCN1)C2CCCCC2.Cl.Cl |
Canonical SMILES |
CCN(CC1CCCCN1)C2CCCCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)



![Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424718.png)
![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)

![2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424722.png)






